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Compound of Interest

Compound Name:
6-(3-Chlorophenyl)pyrimidine-2,4-

diamine

CAS No.: 1251025-80-5

Cat. No.: B1464712

Get Quote

Technical Whitepaper: Physicochemical Profiling of 6-(3-Chlorophenyl)pyrimidine-2,4-
diamine

Executive Summary
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS: 1251025-80-5) represents a critical

scaffold in medicinal chemistry, distinct from its well-known isomer Pyrimethamine (a 5-phenyl

derivative). Belonging to the class of 2,4-diamino-6-arylpyrimidines, this compound serves as a

"non-classical" antifolate motif and a privileged structure for kinase and adenosine receptor

modulation.

This technical guide provides an in-depth analysis of its physicochemical characteristics,

focusing on the interplay between its structural topology and its ADME (Absorption, Distribution,

Metabolism, Excretion) profile. It establishes a rigorous framework for researchers to validate

its properties through standardized experimental protocols.
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The compound consists of a pyrimidine core substituted with two amino groups at positions 2

and 4, and a 3-chlorophenyl ring at position 6. Unlike 5-substituted analogs (e.g.,

Pyrimethamine, Trimethoprim) where the phenyl ring is twisted out of plane to minimize steric

clash, the 6-aryl substitution allows for a more planar conformation, significantly influencing its

solubility and pi-stacking potential.

Property Data

IUPAC Name 6-(3-Chlorophenyl)pyrimidine-2,4-diamine

CAS Registry Number 1251025-80-5

Molecular Formula C₁₀H₉ClN₄

Molecular Weight 220.66 g/mol

SMILES Nc1cc(nc(N)n1)-c1cccc(Cl)c1

InChIKey
Specific key generation required based on exact

tautomer

Structural Class 2,4-Diaminopyrimidine; 6-Arylpyrimidine

Physicochemical Profile
The following data synthesizes calculated (QSPR) and class-based experimental values.

These ranges serve as the baseline for assay validation.

Lipophilicity & Permeability
LogP (Predicted): 2.2 – 2.6

Analysis: The 3-chloro substituent increases lipophilicity relative to the unsubstituted

phenyl analog, enhancing membrane permeability. However, the two amino groups

provide significant polarity.

LogD (pH 7.4): ~1.8 – 2.1

Implication: At physiological pH, a fraction of the molecule exists in the protonated state

(cationic), reducing the effective distribution coefficient (LogD) compared to the intrinsic
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LogP. This suggests moderate passive permeability with potential for lysosomal trapping.

Ionization (pKa)
pKa (Base): 7.0 – 7.4 (N1-pyrimidine nitrogen)

Mechanism: The 2,4-diamino system is basic. Protonation occurs at the ring nitrogen (N1)

rather than the exocyclic amines, stabilized by resonance delocalization.

Biological Relevance: This pKa is close to physiological pH, meaning the compound exists

as a mixture of neutral and cationic species in the blood, aiding solubility while maintaining

permeability.

Solubility Profile
Aqueous Solubility: Low (< 0.1 mg/mL at neutral pH).

Solubility Driver: High lattice energy due to intermolecular H-bonding (donor-acceptor

network between amine and ring nitrogens) and pi-pi stacking of the planar system limits

water solubility.

pH-Dependent Solubility: Solubility increases significantly at pH < 5 due to protonation of the

pyrimidine ring.

Organic Solvents: Soluble in DMSO (> 20 mg/mL) and Methanol; sparingly soluble in

Ethanol.

Solid-State Properties
Melting Point: Predicted > 200°C (Typical for 2,4-diaminopyrimidines due to strong H-bond

networks).

Crystallinity: High propensity for polymorphism. The planar nature of the 6-aryl isomer

facilitates tight packing.

Biological Implications[1][2][3][6]
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The physicochemical properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine dictate its

interaction with biological targets:

Folate Mimicry: The 2,4-diaminopyrimidine motif mimics the pteridine ring of dihydrofolate.

The pKa of ~7.4 allows it to form a crucial ionic interaction with the conserved

Aspartate/Glutamate residue in the active site of Dihydrofolate Reductase (DHFR).

Blood-Brain Barrier (BBB): With a LogD ~2.0 and MW < 300, the compound exhibits

favorable CNS penetration characteristics, making it a viable scaffold for neurological targets

(e.g., Adenosine A2a receptors).

Visualization: Pharmacophore & Workflow
Figure 1: Physicochemical Characterization Workflow
A logical flow for validating the compound's properties.
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Synthesis: 6-(3-Cl-Ph)-Pyrimidine-2,4-diamine

Purity Check
(LC-MS / 1H-NMR)

Solid State Analysis
(DSC / XRD)

 If >95% Pure

pKa Determination
(Potentiometric Titration)

LogD Measurement
(Shake-Flask / HPLC)

 pKa guides pH selection

Kinetic & Thermodynamic Solubility
(pH 1.2, 6.8, 7.4)

Metabolic Stability
(Microsomal Assay)

 Validates Assay Conditions

Click to download full resolution via product page

Caption: Step-by-step validation workflow ensuring data integrity from synthesis to biological

assay.

Figure 2: Pharmacophore Interaction Map
Structural logic for target binding based on physicochemical properties.
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Caption: Molecular interaction logic showing how pKa and lipophilicity drive target binding.

Experimental Protocols (Standard Operating
Procedures)
To ensure Trustworthiness and reproducibility, the following protocols must be used to validate

the predicted data.

Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the N1-pyrimidine nitrogen.

Method:

Prepare a 1 mM solution of the compound in a co-solvent mixture (e.g., 20%

Methanol/Water) due to low aqueous solubility.

Titrate with 0.1 M HCl and 0.1 M NaOH under inert atmosphere (N₂) at 25°C.

Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the

co-solvent data.
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Validation Criteria: The curve must show a sharp inflection point near pH 7.0.

Protocol B: LogD Shake-Flask Method
Objective: Measure lipophilicity at physiological pH.

Method:

Equilibrate 1-Octanol and Phosphate Buffer (pH 7.4) for 24 hours.

Dissolve compound in the Octanol phase (pre-saturation).

Mix phases (1:1 ratio) and shake for 4 hours at 25°C.

Centrifuge to separate phases.

Quantify concentration in both phases using HPLC-UV (254 nm).

Calculation:

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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